Product packaging for Bioallethrin(Cat. No.:CAS No. 28434-00-6; 28057-48-9(replacedby28434-00-6))

Bioallethrin

Cat. No.: B3422557
CAS No.: 28434-00-6; 28057-48-9(replacedby28434-00-6)
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-AQYZNVCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bioallethrin is a synthetic pyrethroid ester insecticide, structurally analogous to natural pyrethrins, used extensively in entomological and neuropharmacological research . Its primary value lies in its non-systemic, contact and stomach action, delivering a rapid "knock-down" effect on insect pests . The compound's core mechanism of action is the modulation of voltage-gated sodium channels in nerve cells . It binds to these channels, slowing their opening and closing kinetics, which leads to delayed repolarization, repeated neuronal firing, and ultimately, hyperexcitation and paralysis in target insects . This makes this compound an important tool for studying insect neurotoxicity and resistance mechanisms. Research applications include studies on household pests such as house flies, mosquitoes, wasps, and cockroaches . It is typically applied in domestic settings like houses and offices, and is commonly formulated in aerosols and sprays, often with synergists like piperonyl butoxide . From a chemical perspective, this compound is a mixture of stereoisomers and presents as a yellow to amber viscous liquid . It has low solubility in water (4.6 mg/L at 20°C) but is miscible with most organic solvents . It is metabolized primarily via cytochrome P450 enzymes, including CYP2C19 in humans, and is classified as a Type I pyrethroid . This product is designated For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any personal use. Handling should only be performed by trained individuals using appropriate personal protective equipment, in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B3422557 Bioallethrin CAS No. 28434-00-6; 28057-48-9(replacedby28434-00-6)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1
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InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
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Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
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Molecular Formula

C19H26O3
Record name BIOALLETHRIN
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DSSTOX Substance ID

DTXSID00180679
Record name Bioallethrin
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Molecular Weight

302.4 g/mol
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Physical Description

YELLOW VISCOUS LIQUID.
Record name BIOALLETHRIN
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Boiling Point

165-170, at 0.05kPa: 153 °C
Record name Bioallethrin
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Flash Point

65.6 °C o.c.
Record name BIOALLETHRIN
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 1.00
Record name BIOALLETHRIN
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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CAS No.

584-79-2, 260359-57-7, 28057-48-9
Record name Allethrin [BSI:ISO]
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Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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Record name (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
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Stereochemical Configurations and Structure Activity Relationship Research of Bioallethrin

Elucidation of Bioallethrin (B1148691) Stereoisomers and Their Conformational Dynamics

This compound is a synthetic pyrethroid insecticide that is a specific mixture of stereoisomers of allethrin (B1665230). who.intnih.govherts.ac.uk Allethrin itself has a complex stereochemistry with three chiral centers, resulting in a total of eight possible stereoisomers. who.intherts.ac.ukjascoinc.com this compound is defined as a mixture of two of these isomers: the [1R, trans;1R]-isomer and the [1R, trans;1S]-isomer, typically in an approximate 1:1 ratio. who.intnih.govherts.ac.uk

The term "trans" in the isomer designation refers to the geometric arrangement of substituents around the cyclopropane (B1198618) ring, a core structural feature of the molecule. Scientific studies focusing on the structural and vibrational properties of the cis and trans isomers of allethrin have provided insights into their conformational characteristics. nih.govresearchgate.net Research indicates that the solvent environment can influence the properties of these isomers. For instance, in a solvent with higher permittivity like water, both isomers exhibit higher dipole moments and solvation energies compared to in ethanol. nih.gov Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, suggest that both the cis and trans isomers are highly stable in both the gas phase and in aqueous solution. nih.gov Further computational studies using Atoms in Molecules (AIM) theory suggest a greater stability for the cis form in both gaseous and aqueous media compared to the trans form. nih.gov The conformational dynamics, or the way the molecule moves and changes shape, are crucial for its interaction with biological targets. The specific arrangement of atoms in the trans-isomers found in this compound is a key determinant of its insecticidal activity.

Table 1: Stereoisomer Composition of Allethrin-based Insecticides

Product Name Stereoisomer Composition Approximate Ratio
Allethrin Racemic mixture of all 8 stereoisomers 1:1:1:1:1:1:1:1 who.int
This compound [1R, trans;1R]- and [1R, trans;1S]-isomers 1:1 who.intnih.gov
Esbiothrin [1R, trans;1R]- and [1R, trans;1S]-isomers 1:3 who.intwikipedia.org
S-Bioallethrin [1R, trans;1S]-isomer Pure isomer who.int

Investigations into Stereoisomer-Specific Biological Activities and Potency

The insecticidal potency of pyrethroids is highly dependent on their stereochemistry, with most of the biological activity often attributed to just one or two specific isomers. who.int In the case of allethrins, the [1R, trans;1S]-isomer is recognized as the most biologically active. who.int this compound's formulation, which includes this highly potent [1R, trans;1S]-isomer along with the [1R, trans;1R]-isomer, is designed to deliver effective insecticidal action. who.intnih.gov

The differences in biological activity between stereoisomers can be attributed to how they interact with their molecular targets in insects, primarily the voltage-gated sodium channels in the nervous system. nih.gov The specific three-dimensional shape of an isomer determines how well it can bind to these channels, leading to the disruption of normal nerve function and ultimately causing paralysis and death of the insect. herts.ac.uk

Metabolic studies also reveal stereoisomer-specific pathways. Research on the metabolism of (S)-bioallethrin, which is the [1R, trans;1S]-isomer, has identified its major oxidation products in humans. nih.gov Furthermore, pharmacokinetic studies on related pyrethroids, such as tetramethrin (B1681291), have demonstrated that cis and trans isomers are metabolized and excreted differently. nih.gov For instance, in rats, the trans-isomer of tetramethrin had a longer terminal half-life in plasma compared to the cis-isomer, and the primary route of excretion also differed between the two isomers. nih.gov These findings underscore that the stereochemical configuration of a pyrethroid molecule significantly influences its biological fate and activity.

Table 2: Relative Biological Activity of Allethrin Isomers

Isomer Relative Potency
[1R, trans;1S] Most Biologically Active who.int
[1R, cis;1S] Second Most Biologically Active who.int
Other Isomers Lower Activity

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Research

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding and predicting the biological activity of chemical compounds like this compound. mst.dk QSAR models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological effect. mst.dk

In the context of pyrethroid insecticides, QSAR research has been employed to develop models that can predict toxicity and elucidate the structural features essential for insecticidal activity. nih.govtandfonline.com These studies often involve the use of molecular dynamics simulations to explore the possible conformations of the pyrethroid molecules and identify a common three-dimensional arrangement, or pharmacophore, that is responsible for their biological action. nih.govresearchgate.net

For instance, research has focused on identifying the critical parameters needed for developing robust QSAR and physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models for the human risk assessment of pyrethroids. nih.gov Such models are crucial for predicting how these compounds will behave in biological systems. By analyzing a diverse set of pyrethroid structures with varying biological activities, researchers can identify the key molecular properties that govern their potency. nih.gov The ultimate goal of these computational approaches is to guide the design of new, more effective, and safer insecticides. mst.dk

Synthetic Methodologies and Advanced Derivatization Strategies for Bioallethrin

Chemical Synthesis Pathways for Bioallethrin (B1148691) and its Analogues

The primary industrial synthesis of this compound involves the esterification of two key precursors: allethrolone (B1665232) and d-trans-chrysanthemic acid. nih.gov This method is a cornerstone in the production of first-generation pyrethroids.

The synthesis of allethrin (B1665230), and by extension this compound, was a significant milestone in the development of synthetic insecticides, moving from natural pyrethrins (B594832) to more stable and equally effective compounds. nih.gov The general synthesis of pyrethroids can be broken down into three main steps: the synthesis of the appropriate acid, the synthesis of the corresponding alcohol, and finally, the esterification of these two moieties to form the pyrethroid. youtube.com

A key intermediate in the synthesis is allethrolone. The synthesis of analogues often involves modification of this alcohol moiety. For example, 3-(3,3-dihalo-2-propenyl) analogues of allethrin have been synthesized. This is achieved through a Wittig reaction of a formylmethyl (B1220840) intermediate, derived from the ozonolysis of allethronyl acetate, with dihalomethylene ylides. The resulting product is then hydrolyzed and re-esterified with the desired acid chloride to produce the final pyrethroid analogue. acs.org

Another approach to synthesizing pyrethroids, including S-bioallethrin, involves olefin metathesis. google.com This method can be used to convert S-allethrolone or its derivatives into the various alcohol moieties found in pyrethrum. These alcohols are then esterified with acids like 1R-trans-chrysanthemic acid to produce the final pyrethroid. google.com

The following table summarizes the key reactants and reaction types in the synthesis of this compound and its analogues.

ProductReactant 1Reactant 2Reaction TypeReference
This compoundAllethroloned-trans-Chrysanthemic acidEsterification nih.gov
Allethrin AnaloguesFormylmethyl intermediateDihalomethylene ylidesWittig Reaction, Hydrolysis, Esterification acs.org
S-BioallethrinS-Allethrolone1R-trans-Chrysanthemic acidOlefin Metathesis, Esterification google.com

Design and Development of Novel this compound Derivatives for Mechanistic and Applied Research

The development of novel this compound derivatives is primarily aimed at enhancing insecticidal activity, improving stability, and overcoming insect resistance. nih.govnih.gov Research in this area often focuses on structure-activity relationships (SAR), which study how the chemical structure of a compound relates to its biological activity. nih.gov

One area of development has been the synthesis of monohalovinylated pyrethroids. These compounds are designed by replacing one halogen atom on the dihalovinyl group of dihalopyrethroids with a hydrogen atom. Some of these novel compounds have shown high insecticidal activities against various pests. acs.org

Another strategy involves the modification of the 3-substituent of the rethronyl moiety. For instance, the synthesis of 3-(3,3-dihalo-2-propenyl) analogues of allethrin has been explored. The insecticidal activity of these analogues varies with the halogen present; difluoropropenyl counterparts generally show increased insecticidal activity compared to the original propenyl compounds, while dichloropropenyl and dibromopropenyl analogues are less toxic to houseflies. acs.org

The table below presents some examples of this compound derivatives and their reported activities.

Derivative TypeModificationTarget PestActivityReference
Monohalovinylated PyrethroidsReplacement of one halo atom with hydrogen on the double bondMosquitoes, oriental armyworms, aphids, spider mitesHigh insecticidal activity acs.org
3-(3,3-Difluoro-2-propenyl) AnalogueReplacement of the propenyl group with a difluoropropenyl groupHousefliesMore insecticidal than propenyl compound acs.org
3-(3,3-Dichloro-2-propenyl) AnalogueReplacement of the propenyl group with a dichloropropenyl groupHousefliesLess toxic than propenyl compound acs.org
3-(3,3-Dibromo-2-propenyl) AnalogueReplacement of the propenyl group with a dibromopropenyl groupHousefliesLess toxic than propenyl compound acs.org

These studies contribute to a deeper understanding of the molecular interactions between pyrethroids and their targets in insects, which is crucial for designing more effective and selective insecticides. nih.gov

Chemoenzymatic and Stereoselective Synthesis Approaches for this compound Isomers

The synthesis of specific stereoisomers of pyrethroids is of great interest as the insecticidal activity often resides in only a few of the possible isomers. This compound itself is a mixture of two specific stereoisomers of allethrin. wikipedia.orgwikipedia.org Chemoenzymatic and stereoselective synthesis methods offer a promising route to producing enantiomerically pure pyrethroids.

While specific literature on the chemoenzymatic synthesis of this compound is not abundant, the principles of such syntheses are well-established and applicable. The core of this compound synthesis is an esterification reaction. nih.gov Lipases are a class of enzymes known to catalyze esterification and transesterification reactions, often with high stereoselectivity. mdpi.commdpi.comgla.ac.uk These enzymes have been successfully used in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceutical intermediates. mdpi.commdpi.com

The application of lipases in organic synthesis offers several advantages, including mild reaction conditions and high selectivity, which can reduce the formation of unwanted byproducts. mdpi.com For instance, porcine pancreatic lipase (B570770) (PPL) has been used as a biocatalyst for the cyclization of β-ketothioamides with β-nitrostyrenes to synthesize tetrasubstituted dihydrothiophenes in high yields. mdpi.com Similarly, immobilized lipases like Novozym 435 have been used for the synthesis of tetrasubstituted furans. mdpi.com

The potential application of lipase-catalyzed esterification for the synthesis of this compound isomers is a logical extension of these established methodologies. A hypothetical chemoenzymatic synthesis of a this compound isomer would involve the lipase-catalyzed esterification of the corresponding stereoisomers of allethrolone and chrysanthemic acid.

The following table illustrates the potential of chemoenzymatic approaches for the synthesis of pyrethroid-like structures.

EnzymeSubstratesReaction TypeProduct TypeReference
Porcine Pancreatic Lipase (PPL)β-ketothioamides and β-nitrostyrenesCyclizationTetrasubstituted dihydrothiophenes mdpi.com
Novozym 435 (immobilized lipase)Benzoylacetonitriles, aldehydes, and benzoyl chloridesOne-Pot Sequential Multicomponent ReactionTetrasubstituted furans mdpi.com
Porcine Pancreatic Lipase (PPL)Pyrrolidine and piperidine (B6355638) alcoholsTransacetylationAcetylated amino alcohols gla.ac.uk

These examples demonstrate the versatility of lipases in catalyzing complex organic reactions, suggesting their potential for the efficient and stereoselective synthesis of this compound isomers.

Molecular and Cellular Mechanisms of Bioallethrin Action

Neurophysiological Modulations by Bioallethrin (B1148691) on Voltage-Gated Ion Channels

The primary mode of action for this compound, like other pyrethroids, involves its interaction with voltage-gated sodium channels (VGSCs). These channels are critical for the generation and propagation of action potentials in neurons.

Interaction with Voltage-Gated Sodium Channels and Gating Kinetics

This compound binds to VGSCs, specifically in their closed state, and significantly modifies their gating kinetics drugbank.comnih.govchemsrc.comdrugbank.cominchem.orgnih.govnih.govnottingham.ac.uk. This binding action leads to a delay in both the opening and closing of the sodium channel drugbank.comnih.govinchem.org. Consequently, a stronger excitatory potential is required to trigger an action potential, and the repolarization phase of the action potential is delayed drugbank.comnih.govinchem.org. This prolonged channel opening results in an extended influx of sodium ions, leading to repetitive firing of neurons and eventual paralysis drugbank.cominchem.orgnottingham.ac.ukresearchgate.net.

Studies have differentiated the state-dependent modification of VGSCs by various pyrethroids. For instance, while deltamethrin (B41696) and tefluthrin (B143116) modification is enhanced by repeated channel activation, S-bioallethrin modification is unaffected by prolonged depolarization drugbank.com. This suggests that the pyrethroid receptor on resting and open channels may occupy different conformations with distinct structure-activity relationships drugbank.com. This compound's interaction with specific sodium channel subtypes, such as Nav1.6Q3, has been investigated, showing modifications that are not altered by prolonged depolarization drugbank.com.

Modulatory Effects on Calcium Channels and Intracellular Calcium Homeostasis (non-human cell lines/organisms)

While VGSCs are the primary target, this compound and other pyrethroids can also influence calcium channels and intracellular calcium homeostasis drugbank.comnih.govresearchgate.netmdpi.comnih.gov. In mouse neocortical neurons, this compound has been observed to produce a very small, transient increase in intracellular calcium by acting on N-type calcium channels drugbank.comnih.gov. However, in human embryonic kidney cell cultures, this compound has been shown to block L, T, and P/Q-types of voltage-gated calcium channels drugbank.comnih.gov.

Furthermore, this compound has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects, with a greater effect on sodium-calcium dependent hydrolysis compared to other type I pyrethroids drugbank.comnih.gov. Pyrethroids, in general, can affect calcium channels, and some studies suggest they may inhibit voltage-gated calcium channels (VGCCs) researchgate.netnih.gov. Research indicates that pyrethroids can differentially modulate VGCC subtypes; for example, allethrin (B1665230) (a related compound) has been shown to increase peak, end, and tail composite VGCC currents in rat PC12 cells, affecting N-type and L-type VGCCs nih.gov.

Receptor Binding Kinetics and Molecular Target Site Characterization

The precise molecular target sites and binding kinetics of this compound are primarily associated with voltage-gated sodium channels. The affinity of VGSCs for pyrethroids appears to increase once the channel opens drugbank.comnih.gov. While specific binding kinetics data for this compound are complex due to its stereoisomeric nature, the interaction with VGSCs is characterized by a state-dependent binding, where different conformations of the channel may exhibit varying affinities drugbank.com. The pyrethroid receptor on resting and open channels is thought to occupy different conformations, implying distinct binding sites or affinities drugbank.com.

Electrophysiological Profiling of this compound Effects on Excitable Cells (non-human focus)

Electrophysiological studies on non-human excitable cells have provided insights into this compound's effects. In Xenopus oocytes expressing rat Na(v)1.6+beta1+beta2 channels, pyrethroids, including S-bioallethrin, modify channel gating in both resting and activated states drugbank.com. Specifically, S-bioallethrin modification of Nav1.6Q3 channels was found to be unaffected by prolonged depolarization, contrasting with other pyrethroids like deltamethrin and tefluthrin drugbank.com.

In insect neuronal preparations, pyrethroids, including this compound, can cause repetitive discharges in nerve fibers and terminals, increase sensory neuron firing due to membrane depolarization, and severely disrupt synaptic transmission inchem.org. These effects are attributed to the prolonged opening of sodium channels inchem.org. Studies on rat cerebellar Purkinje neurons have shown that even a small percentage of modified sodium channels can lead to these disruptions inchem.org.

This compound Interactions with Olfactory Receptor Neurons (non-human organisms)

This compound has also been implicated in interactions with olfactory receptor neurons (ORNs) in insects, contributing to its spatial repellency effects nih.govnih.govcolab.wsresearchgate.netresearchgate.net. In Aedes aegypti mosquitoes, this compound has been shown to elicit spatial repellency and activate specific types of olfactory receptor neurons in the antennae nih.govnih.govresearchgate.net. This repellency is significantly reduced in mosquito mutants lacking the olfactory co-receptor (Orco), indicating a reliance on the odorant receptor (OR)-mediated olfactory pathway nih.govnih.govcolab.wsresearchgate.net.

The mechanism appears to involve the co-activation of ORs and sodium channels nih.govnih.govresearchgate.netresearchgate.net. In Anopheles sinensis, the repellency elicited by this compound also depends on the OR-mediated olfactory pathway, with reduced repellency observed in mutants lacking the olfactory co-receptor and in a pyrethroid-resistant strain with decreased expression of a specific odorant binding protein (AsOBP1) colab.ws. Recombinant AsOBP1 protein has been shown to bind to this compound in vitro colab.ws. These findings suggest that this compound's interaction with the olfactory system plays a crucial role in its behavioral effects, such as spatial repellency.

Biotransformation and Metabolic Pathways of Bioallethrin in Environmental and Non Human Biological Systems

Enzymatic Degradation of Bioallethrin (B1148691) in Target Organisms (e.g., insects)

In target insect species, the enzymatic degradation of this compound is a primary mechanism of detoxification and a significant factor in the development of insecticide resistance. The main enzymes involved are esterases, oxidases (specifically cytochrome P450 monooxygenases), and glutathione (B108866) S-transferases (GSTs).

Esterases (Carboxylesterases): The most critical initial step in this compound metabolism in many insects is the hydrolysis of the ester bond that links the cyclopropane (B1198618) carboxylic acid and alcohol moieties of the molecule. frontiersin.org This reaction is catalyzed by carboxylesterases (CCEs) and breaks this compound down into chrysanthemic acid and allethrolone (B1665232). nih.gov Elevated levels or more efficient forms of these enzymes are a common resistance mechanism, as they rapidly neutralize the insecticide before it can reach its neurological target. pesticidestewardship.orgresearchgate.netnih.gov

Oxidases (Cytochrome P450s): The cytochrome P450 monooxygenase (P450) system introduces oxidative modifications to the this compound molecule. This can occur at various sites, including the methyl groups on the chrysanthemic acid portion or on the allethrolone ring. These oxidative attacks, detailed further in section 5.3, increase the molecule's polarity. Overproduction of P450s is another key mechanism of metabolic resistance in insects. ucanr.edu

Glutathione S-transferases (GSTs): While generally considered a secondary detoxification pathway for pyrethroids compared to esterases and P450s, GSTs can play a role. These enzymes catalyze the conjugation of glutathione to the insecticide or its metabolites, further increasing water solubility and facilitating excretion.

The interplay of these enzyme systems determines the rate of detoxification. In resistant insect populations, mutations can lead to the overexpression or altered substrate affinity of these enzymes, significantly reducing the efficacy of this compound. pesticidestewardship.orgucanr.edu

Metabolite Identification and Characterization in Non-Target Biota (Excluding Human Metabolism)

In non-target organisms, such as mammals and fish, this compound is also subject to extensive metabolism, primarily through oxidative and hydrolytic pathways. The metabolic profile is broadly similar to that in insects, but the specific metabolites and their proportions can vary.

Studies in rats have shown that this compound is rapidly metabolized and excreted. The primary metabolic reactions are:

Ester Hydrolysis: Similar to insects, the ester linkage is cleaved to yield chrysanthemic acid and allethrolone.

Oxidation: This occurs at several positions on both the acid and alcohol parts of the molecule. The chrysanthemic acid moiety can be oxidized at one of the gem-dimethyl groups to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid. The allethrolone moiety can also be hydroxylated.

Following these initial transformations, the resulting metabolites are often conjugated with glucuronic acid or sulfate to enhance their water solubility before being eliminated, primarily in the urine. nih.gov

The major identified metabolites in rats include various oxidized forms of chrysanthemic acid and its conjugates. Allethrin (B1665230), a closely related compound, is known to be converted to chrysanthemum dicarboxylic acid and allethrolone before excretion. nih.gov

Table 1: Key Metabolites of this compound in Non-Target Organisms (Rats)

Parent Moiety Metabolic Reaction Resulting Metabolite
This compound Ester Hydrolysis Chrysanthemic acid + Allethrolone
Chrysanthemic acid Oxidation Chrysanthemum dicarboxylic acid
Chrysanthemic acid Oxidation Hydroxylated chrysanthemic acid
Allethrolone Oxidation Hydroxylated allethrolone

Role of Cytochrome P450 Monooxygenases in this compound Metabolism (non-human systems)

Cytochrome P450 monooxygenases (P450s or CYPs) are a superfamily of enzymes that play a central role in the oxidative metabolism of a vast array of foreign compounds, including this compound, in both insects and non-target animals. researchgate.net

In insects, P450s are a critical line of defense and a key driver of metabolic resistance. ucanr.edu They detoxify this compound by catalyzing hydroxylation reactions at various sites on the molecule. This process typically involves the insertion of an oxygen atom, making the compound more polar and a better substrate for subsequent conjugation reactions (Phase II metabolism). Overexpression of specific P450 genes is frequently linked to pyrethroid resistance in pests like mosquitoes and agricultural pests. ucanr.edu

In mammals (e.g., rats), liver microsomal P450 enzymes are heavily involved in the detoxification of this compound. They attack both the chrysanthemic acid and allethrolone portions of the molecule. The oxidation of the methyl groups on the cyclopropane ring of chrysanthemic acid is a prominent metabolic route. This oxidative metabolism is a crucial step that precedes the formation of more polar, excretable metabolites. nih.govresearchgate.net

The efficiency of P450-mediated metabolism is a key determinant of this compound's selective toxicity; mammals generally metabolize pyrethroids much more efficiently than insects, contributing to their lower mammalian toxicity.

Metabolic Fate of this compound in Environmental Microbiomes and Plant Systems

In the environment, this compound is degraded by abiotic factors like sunlight and by microbial action in soil and water. Microorganisms, including bacteria and fungi, are capable of utilizing pyrethroids as a source of carbon. frontiersin.org

Microbial Degradation: The primary and most rapid pathway for the microbial degradation of this compound is the cleavage of the ester bond by microbial carboxylesterases. frontiersin.org This hydrolysis breaks the molecule into less toxic components: chrysanthemic acid and allethrolone. Various soil bacteria (e.g., Bacillus, Pseudomonas) and fungi (Aspergillus, Trichoderma, Fusarium) have been identified that can effectively degrade pyrethroids. frontiersin.orgnih.gov For instance, the fungus Fusarium proliferatum has been shown to efficiently degrade allethrin. nih.gov These microorganisms can further metabolize the initial breakdown products into simpler compounds.

Plant Systems: Plants can absorb pyrethroids from the soil or through foliar contact. Once absorbed, plants also metabolize these compounds, although typically at a slower rate than microorganisms or animals. The metabolic pathways in plants also involve ester hydrolysis and oxidation, similar to other systems. The resulting metabolites can be conjugated with sugars (e.g., glucose) to form glycosides, which are then stored in vacuoles or incorporated into cell wall components. This process effectively sequesters the residues within the plant tissue.

The environmental persistence of this compound is therefore influenced by the presence and activity of competent microbial populations and the metabolic capabilities of local flora.

Environmental Transport, Fate, and Ecotoxicological Research of Bioallethrin Non Human Focus

Photodegradation and Hydrolysis Kinetics of Bioallethrin (B1148691) in Aquatic Environments

This compound's stability in aquatic environments is influenced by both light and chemical processes. In aqueous solutions, this compound is susceptible to photodegradation, a process accelerated by sunlight. Studies indicate that thin films of allethrin (B1665230) can degrade by approximately 90% within 8 hours when exposed to simulated sunlight who.int. The primary photoreactions involve ester cleavage, rearrangements, and oxidation of specific molecular sites, leading to the formation of various degradation products who.int.

Hydrolysis, the breakdown of a compound by water, also affects this compound's persistence in aquatic systems. This compound demonstrates stability to hydrolysis under neutral and acidic conditions (pH 5 and 7) nih.govregulations.govregulations.gov. However, under alkaline conditions (pH 9), hydrolysis occurs more rapidly, with reported half-lives of approximately 4.3 days regulations.govregulations.gov. While generally resistant to ester hydrolysis, a negligible amount of this process may still occur nih.gov.

This compound Sorption, Mobility, and Persistence in Soil and Sediment Matrices

The movement and persistence of this compound in soil and sediment are governed by its physical-chemical properties and interactions with the soil matrix. This compound exhibits low aqueous solubility and is volatile, suggesting a limited tendency to leach into groundwater under typical conditions herts.ac.ukamazonaws.com. Its potential for particle-bound transport is considered medium herts.ac.uk.

Sorption, the process by which a chemical adheres to soil or sediment particles, significantly influences mobility and persistence. Soils with higher organic matter and clay content tend to sorb pesticides more strongly, thereby reducing their mobility oregonstate.educaliforniaagriculture.org. Conversely, sandy soils with low organic matter content can facilitate greater pesticide movement oregonstate.educaliforniaagriculture.org. While specific Koc (soil organic carbon-water (B12546825) partitioning coefficient) values for this compound were not consistently found in the reviewed literature, its chemical properties suggest it would sorb to soil and sediment usgs.govregulations.gov.

In terms of persistence, this compound is considered moderately persistent in soil, with degradation half-lives in soil potentially reaching up to 60 days amazonaws.com. Aerobic metabolism by soil microorganisms is identified as a significant degradation pathway regulations.gov. Under certain conditions, this compound could also exhibit persistence in water herts.ac.uk.

Ecotoxicological Assessments on Non-Target Arthropods and Aquatic Organisms

This compound poses varying degrees of toxicity to different non-target organisms, with aquatic life and certain terrestrial invertebrates being particularly sensitive.

Aquatic Organisms: this compound is highly to very highly toxic to fish and aquatic invertebrates who.intherts.ac.ukamazonaws.comepa.gov. Acute toxicity tests show LC50 (lethal concentration for 50% of the population) values for fish ranging from 0.0094 mg/L to 90 µg/L, with S-Bioallethrin being the most toxic isomer who.intamazonaws.comepa.govwefco-africa.co.za. For aquatic invertebrates like Daphnia magna, EC50 (effective concentration for 50% of the population) values are reported around 0.0356 mg/L wefco-africa.co.za, indicating high toxicity.

Terrestrial Arthropods: this compound exhibits high toxicity to honeybees, with LD50 (lethal dose for 50% of the population) values reported between 3 and 9 µ g/bee who.intamazonaws.com. While laboratory studies indicate high toxicity, field studies suggest that factors like repellency and rapid dissipation can mitigate risks to bees in practical applications researchgate.net. This compound is also considered moderately toxic to earthworms herts.ac.uk and highly toxic to other terrestrial non-target arthropods researchgate.net.

Birds: In contrast to aquatic organisms and insects, this compound demonstrates low toxicity to birds, with LD50 values typically exceeding 2000 mg/kg who.intamazonaws.comamazonaws.comepa.gov.

Organism GroupSpecies/TypeMetricValueReference
Freshwater FishOncorhynchus kisutch96h-LC500.0094 mg/L wefco-africa.co.za
Freshwater FishVarious speciesLC502.6 - 90 µg/L who.intamazonaws.comepa.gov
Aquatic InvertebratesDaphnia magna48h-EC500.0356 mg/L wefco-africa.co.za
Aquatic InvertebratesStonefliesLC505.6 ppb epa.gov
Terrestrial ArthropodsHoneybeesLD503 - 9 µ g/bee who.intamazonaws.com
BirdsBobwhite QuailLD502030 mg/kg amazonaws.com
BirdsMallard DuckLD50>2000 mg/kg who.intepa.gov

Impact of this compound on Soil Microbial Community Dynamics

While specific research detailing the direct impact of this compound on soil microbial community dynamics is limited in the provided sources, general trends for pesticides, including pyrethroids, offer insight. Agrochemicals, in broad terms, can adversely affect soil biodiversity, microbial functions, and biochemical processes researchgate.netmdpi.com. Some pesticides can stimulate microbial growth, while others may have depressive effects or no significant impact researchgate.net. Pyrethroids, as a class, have been noted to potentially affect fungal growth, spore density, and viable hyphae researchgate.net. Alterations in the composition and diversity of beneficial microbial communities can negatively influence plant growth by reducing nutrient availability or increasing disease incidence mdpi.com. The specific impact of this compound would depend on factors such as application rate, soil type, and environmental conditions, which can influence microbial community structure and function mdpi.commdpi.com.

Bioaccumulation and Bioconcentration Potential in Non-Human Food Webs

The potential for this compound to bioaccumulate or bioconcentrate in non-human food webs is generally considered low, though some accumulation may occur. Bioaccumulation refers to the uptake of chemicals by organisms, while bioconcentration specifically relates to uptake from the surrounding environment (like water), and biomagnification describes increasing concentrations up the food chain epa.govalloprof.qc.cacimi.org.

This compound is reported to have little tendency for bioaccumulation who.int. While the U.S. EPA suggests a low potential for bioaccumulation, studies on structurally similar pyrethroids indicate a higher potential amazonaws.com. The octanol-water partition coefficient (Log Kow) for allethrins is reported in the range of 4.78 to 4.96 nih.gov, values that can suggest a potential for bioaccumulation, particularly in lipid-rich tissues. However, some studies indicate that this compound is rapidly metabolized and eliminated in mammals amazonaws.com, which would limit its bioaccumulation potential. In fish, some accumulation in tissue has been observed, described as moderate amazonaws.com. Data on this compound's specific bioconcentration factors (BCF) or bioaccumulation factors (BAF) in aquatic or terrestrial organisms is not extensively detailed in the reviewed literature, but the moderate lipophilicity (Log Kow) suggests a possibility for uptake regulations.gov.

Compound List:

this compound

Allethrin

S-Bioallethrin

Esbiothrin

Esbiol

Pynamin Forte

Pyrethrin I

Mechanisms of Resistance to Bioallethrin and Resistance Management Research

Molecular Basis of Target-Site Resistance to Bioallethrin (B1148691) (e.g., kdr mutations)

The primary target site for this compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cells of insects. nih.govnih.gov These insecticides bind to the VGSC, modifying its gating kinetics to keep the channel open for an extended period. drugbank.comresearchgate.net This disruption leads to hyperexcitation of the nervous system, paralysis, and ultimately the death of the insect, an effect commonly known as "knockdown." mdpi.com

The most well-documented mechanism of target-site resistance to pyrethroids is known as knockdown resistance (kdr). nih.govmdpi.com Kdr is conferred by specific point mutations in the gene encoding the VGSC protein. nih.gov These mutations result in conformational changes in the sodium channel, which reduce its sensitivity to the binding of pyrethroids, including this compound. researchgate.netmdpi.com Consequently, higher concentrations of the insecticide are required to elicit the same toxic effect in resistant insects compared to their susceptible counterparts.

Numerous kdr mutations have been identified in various pest species worldwide. nih.govnih.gov These mutations are typically non-synonymous, leading to an amino acid substitution in the VGSC protein. Research has shown that specific mutations, or combinations thereof, can confer varying levels of resistance. For instance, a study on Aedes aegypti from Colombia identified a kdr allele with three mutations (V410L + V1016I + F1534C) as the primary mechanism of resistance, conferring a 6-fold resistance to this compound. nih.gov The classic kdr mutation, a leucine-to-phenylalanine substitution at position 1014 (L1014F), was first identified in the housefly, Musca domestica, and has since been found in many other insect species. mdpi.comnih.gov Other significant mutations associated with pyrethroid resistance include V1016G and F1534C in Aedes aegypti. mdpi.comnih.gov

The locations of these mutations are often within or near the predicted binding sites for pyrethroids on the sodium channel, such as the S5 and S6 transmembrane helices in domains II and III of the protein. mdpi.comresearchgate.net The accumulation and combination of different kdr mutations can lead to even higher levels of resistance, sometimes referred to as "super-kdr," posing a severe threat to the continued use of pyrethroids. researchgate.net

Table 1: Examples of kdr Mutations Conferring Resistance to Pyrethroids

Mutation Amino Acid Change Location (Domain) Pest Species Example
L1014F Leucine to Phenylalanine IIS6 Musca domestica mdpi.comnih.gov
V1016G Valine to Glycine IIS6 Aedes aegypti mdpi.comnih.gov
F1534C Phenylalanine to Cysteine IIIS6 Aedes aegypti mdpi.comnih.govnih.gov
S989P Serine to Proline IIS5 Aedes aegypti mdpi.comnih.gov

This table provides examples of common kdr mutations and is not exhaustive.

Biochemical and Metabolic Resistance Mechanisms against this compound in Pest Populations

In addition to target-site insensitivity, pest populations can develop resistance to this compound through enhanced metabolic detoxification. illinois.edu This form of resistance involves the increased production or efficiency of specific enzymes that can break down or sequester the insecticide before it reaches its target site in the nervous system. nih.gov Three major families of detoxification enzymes are primarily implicated in metabolic resistance to pyrethroids. illinois.edu

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is a primary defense mechanism against a wide range of xenobiotics, including insecticides. nih.gov P450s can metabolize pyrethroids through oxidative reactions, rendering them more water-soluble and easier to excrete. drugbank.comnih.gov Increased resistance is often associated with the overexpression of one or more P450 genes. nih.govscienceopen.com Studies in various insect species have demonstrated a strong correlation between elevated P450 levels and pyrethroid resistance. scienceopen.comresearchgate.net In some cases, mutations within the P450 enzymes themselves can lead to more efficient metabolism of the insecticide. nih.govplos.org

Esterases (ESTs): this compound, like many pyrethroids, contains an ester bond that is susceptible to hydrolysis. nih.govfiocruz.br Esterase enzymes can cleave this bond, detoxifying the insecticide. nih.gov Resistance can arise from an increase in the amount of esterase produced (quantitative resistance) or through mutations that enhance the catalytic activity of the enzyme towards the insecticide (qualitative resistance). fiocruz.brresearchgate.net Elevated esterase activity has been linked to pyrethroid resistance in numerous pest species. researchgate.netresearchgate.net

Glutathione (B108866) S-Transferases (GSTs): GSTs are another group of detoxification enzymes that contribute to insecticide resistance. nih.gov They catalyze the conjugation of glutathione to xenobiotics, which not only detoxifies the compound but also facilitates its removal from the cell. mdpi.com While direct metabolism of pyrethroids by GSTs has been reported, their primary role in pyrethroid resistance may be to protect the insect from oxidative stress induced by insecticide exposure. nih.govlstmed.ac.uk Pyrethroid exposure can generate reactive oxygen species (ROS), leading to cellular damage. nih.gov Elevated GST activity can help mitigate this damage by detoxifying the byproducts of oxidative stress, thereby conferring a survival advantage. lstmed.ac.uknih.gov

Cross-Resistance Patterns between this compound and Other Insecticides

The development of resistance to one insecticide can sometimes confer resistance to other, often chemically related, insecticides. This phenomenon, known as cross-resistance, is a significant concern for pest management. researchgate.net The mechanisms responsible for resistance to this compound can lead to cross-resistance with other pyrethroids and even different classes of insecticides.

Target-site resistance (kdr): Since most pyrethroids share the same target site (the VGSC), a kdr mutation that reduces the binding affinity of this compound will likely reduce the affinity for other pyrethroids as well. nih.govnih.gov This leads to broad cross-resistance across both Type I (like this compound and permethrin) and Type II (like deltamethrin (B41696) and cypermethrin) pyrethroids. Furthermore, because the organochlorine insecticide DDT also targets the VGSC, kdr mutations often confer cross-resistance to DDT. nih.govnih.gov

Metabolic resistance: The detoxification enzymes that metabolize this compound are often capable of breaking down other pyrethroids. For example, overexpressed cytochrome P450s or esterases that confer resistance to this compound can also metabolize other pyrethroid insecticides, leading to broad-spectrum metabolic resistance within this chemical class. researchgate.netresearchgate.net In some instances, cross-resistance can extend to other insecticide classes. For example, some esterases implicated in pyrethroid resistance have also been shown to confer resistance to organophosphate insecticides. researchgate.netresearchgate.net

A study on a pyrethroid-resistant strain of Aedes aegypti demonstrated that a specific kdr allele (V410L + V1016I + F1534C) conferred resistance not only to this compound (6-fold) but also to a range of other pyrethroids and to DDT (8-fold). nih.gov This highlights how a single resistance mechanism can compromise the efficacy of multiple insecticides.

Surveillance and Monitoring Methodologies for this compound Resistance Development in Vector Populations

Effective insecticide resistance management relies on routine surveillance and monitoring to detect the emergence and spread of resistance in pest populations. irac-online.org Early detection allows for timely implementation of strategies to mitigate the impact of resistance and preserve the effectiveness of available insecticides. irac-online.orglinksglobal.org A comprehensive monitoring program typically integrates several methodologies:

Bioassays: These are the primary tools for assessing the susceptibility of a pest population to an insecticide. Standardized methods, such as the World Health Organization (WHO) tube test and the US Centers for Disease Control and Prevention (CDC) bottle bioassay, are widely used. researchgate.netnih.gov These tests involve exposing a sample of the pest population to a diagnostic dose of the insecticide for a specific duration and measuring the mortality rate. researchgate.net A decrease in mortality compared to a known susceptible reference strain indicates the presence of resistance.

Biochemical Assays: These laboratory-based tests are used to identify the underlying metabolic resistance mechanisms. Microplate assays can quantify the activity levels of detoxification enzymes like cytochrome P450s, esterases, and GSTs in individual insects. researchgate.netresearchgate.net Elevated enzyme activity in a field population compared to a susceptible strain suggests the involvement of metabolic resistance. scienceopen.com

Molecular Assays: With the identification of specific resistance-conferring genes, molecular techniques have become invaluable for resistance monitoring. Polymerase Chain Reaction (PCR)-based assays can rapidly screen large numbers of insects for the presence of known kdr mutations. nih.gov DNA sequencing can identify novel mutations in target-site genes, while quantitative PCR (qPCR) can measure the expression levels of detoxification genes to detect overexpression associated with metabolic resistance. researchgate.net

Synergist Assays: To confirm the role of metabolic resistance, bioassays can be performed using synergists. Synergists are chemicals that inhibit specific detoxification enzymes. nih.gov For example, piperonyl butoxide (PBO) inhibits P450s, while S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. researchgate.net If pre-exposure to a synergist restores the susceptibility of a resistant population to this compound, it strongly indicates that the inhibited enzyme family is a primary mechanism of resistance. nih.govresearchgate.net

Table 2: Common Methodologies for this compound Resistance Monitoring

Methodology Principle Information Gained
Bioassays (e.g., WHO tube test, CDC bottle bioassay) Measure mortality after exposure to a diagnostic insecticide dose. nih.gov Phenotypic resistance level in a population.
Biochemical Assays (e.g., microplate assays) Quantify the activity of detoxification enzymes (P450s, ESTs, GSTs). researchgate.net Identification of metabolic resistance mechanisms.
Molecular Assays (e.g., PCR, DNA sequencing) Detect specific resistance alleles (e.g., kdr mutations) or gene overexpression. nih.gov Genotypic basis of resistance; frequency of resistance alleles.

| Synergist Assays | Inhibit specific metabolic enzymes prior to insecticide exposure to see if susceptibility is restored. nih.gov | Confirmation of the role of specific metabolic enzyme families in resistance. |

Synergistic Approaches and Integrated Strategies for Overcoming this compound Resistance

To combat the development and spread of this compound resistance, integrated resistance management (IRM) strategies are essential. mdpi.com These strategies aim to reduce the selection pressure for resistance by combining multiple control tactics. numberanalytics.comcornell.edu

One key approach is the use of synergists in insecticide formulations. As discussed, chemicals like piperonyl butoxide (PBO) can block the metabolic pathways that detoxify pyrethroids, thereby restoring the efficacy of insecticides like this compound against metabolically resistant pest populations. nih.govnih.gov

Beyond synergists, broader integrated strategies are critical for sustainable pest control. These are often encapsulated within an Integrated Pest Management (IPM) or Integrated Vector Management (IVM) framework and include:

Rotation of Insecticides: This is a cornerstone of IRM. It involves alternating the use of insecticides with different modes of action (MoA). cornell.educroplife.org.au For example, after using a pyrethroid like this compound (a VGSC modulator), a product from a different class, such as an organophosphate or carbamate (B1207046) (acetylcholinesterase inhibitors), or a neonicotinoid (nicotinic acetylcholine (B1216132) receptor agonists), would be used. researchgate.netcroplife.org.au This prevents constant selection pressure on a single resistance mechanism.

Mosaics or Mixtures: This strategy involves using different insecticides either in a spatial mosaic (different products in different areas) or as a mixture in a single formulation. researchgate.netnih.gov The rationale is that it is less likely for an individual insect to possess multiple resistance mechanisms simultaneously.

Integration of Non-Chemical Controls: Reducing the reliance on chemical insecticides is fundamental to managing resistance. mdpi.comcornell.edu This includes environmental management (e.g., eliminating breeding sites for mosquitoes), the use of biological control agents (e.g., predators or pathogens), and physical barriers (e.g., window screens, bed nets). numberanalytics.comcornell.edu

Novel Technologies: Research into new control methods provides future options for resistance management. These include the development of insecticides with novel modes of action, the use of RNA interference (RNAi) to silence resistance genes, and genetic strategies like the release of sterile or genetically modified insects. mdpi.comnih.gov

By combining surveillance with a multi-pronged control strategy that minimizes selection pressure, the useful lifespan of this compound and other valuable insecticides can be extended. irac-online.orgnih.gov

Advanced Analytical Methodologies for Bioallethrin Research

Chromatographic Techniques for Bioallethrin (B1148691) Separation and Quantification

Chromatographic techniques are foundational for the separation and quantification of this compound and related pyrethroids in diverse matrices. These methods leverage differences in the physical and chemical properties of analytes to achieve separation before detection.

Gas Chromatography (GC) is a widely utilized technique for pyrethroid analysis due to their volatility and non-polar nature mdpi.comresearchgate.netnih.govusgs.govca.govresearchgate.netwho.int. GC can be coupled with various detectors, including Electron Capture Detectors (ECD), Flame Ionization Detectors (FID), and Mass Spectrometers (MS) mdpi.comresearchgate.netnih.govusgs.govca.govwho.intvliz.be. GC-ECD is particularly sensitive to halogenated compounds, making it suitable for many pyrethroids mdpi.comvliz.be. GC coupled with Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, allowing for the exclusion of interfering peaks and lower limits of quantification (LOQ) mdpi.comusgs.gov. GC-MS/MS is frequently employed for the simultaneous determination of multiple pyrethroid insecticides mdpi.com. Sample preparation methods such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and Solid-Phase Extraction (SPE) are critical for extracting and cleaning up samples prior to GC analysis mdpi.comusgs.govresearchgate.netvliz.be. Membrane-Assisted Solvent Extraction (MASE) has also been developed as an efficient method for extracting pyrethroids from aqueous samples vliz.be.

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly when coupled with UV-Vis detection or Mass Spectrometry nih.govscielo.brconicet.gov.ar. HPLC is effective for separating pyrethroids, often using reversed-phase C-18 columns researchgate.netca.gov. HPLC coupled with UV detection is a standard method for quantification nih.govscielo.brconicet.gov.ar. More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS provide greater specificity and sensitivity, enabling the determination and confirmation of pyrethroid residues researchgate.netca.govcriver.com. LC-MS/MS offers high precision, making it suitable for detecting analytes at very low concentrations criver.com.

Table 1: Chromatographic Techniques for this compound Analysis

TechniqueDetector(s)Primary ApplicationSample MatricesNotes
GCECD, FID, MSSeparation, Quantification, IdentificationWater, Soil, Biological Samples, FoodSuitable for volatile, non-polar compounds. GC-MS/MS offers high selectivity and sensitivity.
HPLCUV-Vis, MS, MS/MSSeparation, Quantification, ConfirmationWater, Soil, Biological Samples, FoodEffective for a broader range of compounds than GC. LC-MS/MS provides high precision and sensitivity.

Mass Spectrometry Applications in this compound Metabolite Identification and Elucidation

Mass Spectrometry (MS) is an indispensable tool for identifying and elucidating the structures of this compound metabolites and environmental degradation products criver.comsilantes.comresearchgate.net. When coupled with chromatographic separation techniques (GC-MS, LC-MS), MS provides detailed information about the mass-to-charge ratio of ionized molecules and their fragments, aiding in structural determination mdpi.comresearchgate.netusgs.govca.govresearchgate.netconicet.gov.arcriver.comresearchgate.netacs.org.

Tandem Mass Spectrometry (MS/MS) , also known as MS², involves multiple stages of mass analysis, often including fragmentation of precursor ions. This technique is crucial for obtaining structural information, enabling the identification of unknown metabolites and degradation products by analyzing their fragmentation patterns criver.comsilantes.comthermofisher.comnih.gov. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine empirical formulas and further refine structural assignments criver.comthermofisher.comgustaveroussy.fr. LC-MS/MS and GC-MS/MS are the primary tools in industry for metabolite identification due to their sensitivity and precision criver.com. GC-MS analysis has confirmed the existence of multiple metabolites from the degradation of allethrin (B1665230) researchgate.net.

Table 2: Mass Spectrometry in this compound Research

MS TechniquePrimary UseKey Advantages
GC-MSQuantification, Identification, Metabolite analysisSeparation of volatile compounds, structural information via fragmentation
LC-MSQuantification, Identification, Metabolite analysisSuitable for non-volatile and thermally labile compounds, high throughput
GC-MS/MSHighly selective quantification, Metabolite identificationEnhanced selectivity and sensitivity, reduced interference, lower LOQs
LC-MS/MSPrecise quantification, Metabolite identification, Structural elucidationHigh sensitivity and precision for low-concentration analytes, detailed structural data
HRMSMetabolite identification, Structural elucidationAccurate mass measurements for empirical formula determination, high resolution

Spectroscopic Characterization of this compound and its Environmental Degradation Products

Spectroscopic techniques complement MS in characterizing this compound and its transformation products. While specific detailed studies on this compound using NMR or IR were not explicitly detailed in the provided search results for this context, these methods are standard for structural elucidation.

UV-Vis Spectroscopy is commonly used as a detection method in HPLC analysis of pyrethroids, including this compound, typically at wavelengths around 230 nm nih.govscielo.brconicet.gov.ar. This technique relies on the absorption of ultraviolet and visible light by chromophores within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy are powerful tools for determining the detailed molecular structure of organic compounds. NMR provides information about the arrangement of atoms within a molecule, while IR spectroscopy identifies functional groups. These techniques are often employed in conjunction with MS for definitive structural elucidation of metabolites and degradation products, providing complementary data for comprehensive characterization criver.comthermofisher.comgustaveroussy.fr.

Table 3: Spectroscopic Characterization Techniques

TechniqueRole in this compound AnalysisTypical Application Context
UV-VisDetection in HPLCQuantification of this compound
NMRStructural elucidationCharacterization of metabolites and degradation products (often with MS)
IRFunctional group identificationStructural confirmation of degradation products (often with MS)

Development of Biosensors and Immunochemical Methods for this compound Detection in Environmental and Biological Samples (non-human)

Immunochemical and biosensor-based methods offer rapid, sensitive, and cost-effective alternatives or complements to traditional instrumental techniques for detecting this compound, particularly in environmental monitoring.

Enzyme-Linked Immunosorbent Assay (ELISA) has been successfully developed for the detection of S-bioallethrin in environmental samples like water and dust acs.orgpsu.edunih.govucanr.eduresearchgate.net. These assays utilize antibodies specific to this compound, offering high sensitivity and selectivity acs.orgpsu.edunih.govucanr.eduresearchgate.net. ELISA methods can be rapid, cost-effective, and suitable for field applications acs.orgpsu.edunih.govucanr.eduresearchgate.net. They have demonstrated good recovery rates in spiked samples and can exhibit stereoselectivity psu.eduresearchgate.net. Immunoaffinity purification (IAP) utilizing antibodies can also be employed for sample cleanup and concentration prior to analysis acs.orgresearchgate.net. Radioimmunoassay (RIA) has also been shown to be a feasible, rapid, sensitive, and stereoselective residue technique for compounds like S-bioallethrin nih.gov.

Biosensors are analytical devices that integrate a biological recognition element with a transducer to convert a biological signal into a measurable physical signal nih.govucanr.eduhorizon-europe.gouv.frjuniperpublishers.com. Immunosensors , a type of biosensor, utilize antibodies for detection, providing continuous, in situ, rapid, and sensitive measurements nih.govucanr.edu. Bacterial bioluminescent biosensors are also being developed for environmental monitoring of contaminants horizon-europe.gouv.frjuniperpublishers.com. These technologies are attractive for analyzing large sample volumes, field testing, and when dealing with complex matrices nih.govucanr.edu.

Table 4: Immunochemical and Biosensor Methods for this compound

MethodTargetSample MatricesKey AdvantagesNotes
ELISAThis compound, IsomersEnvironmental (water, soil, dust), FoodSensitive, selective, rapid, cost-effective, field-deployable, good recoveryCan exhibit stereoselectivity psu.eduresearchgate.net.
Immunoaffinity Pur.This compoundFood, EnvironmentalSample cleanup and concentrationUsed prior to instrumental analysis acs.org.
BiosensorsThis compoundEnvironmentalRapid, sensitive, in situ detection, continuous monitoringOften antibody-based (immunosensors).
RIAS-BioallethrinEnvironmental (residue analysis)Rapid, sensitive, stereoselectiveUtilizes radiolabeled compounds nih.gov.

Stereoselective Analytical Methods for this compound Isomers

This compound, like other allethrin compounds, is a mixture of stereoisomers. Allethrin can exist as eight stereoisomers, arising from chiral centers in both the acid and alcohol moieties of the molecule psu.eduwho.intinchem.org. These isomers exhibit significant differences in their insecticidal activity, with S-bioallethrin (specifically the (1R,3R,4'S) isomer) being the most potent psu.eduwho.intinchem.org. Therefore, stereoselective analytical methods are crucial for accurate characterization and understanding the efficacy and environmental impact of this compound formulations.

Chiral Chromatography , including both GC and HPLC, is essential for separating these stereoisomers psu.eduwho.intresearchgate.net. Specialized chiral stationary phases are employed in these techniques to achieve the resolution of enantiomers and diastereomers psu.eduresearchgate.net. Capillary micellar electrokinetic chromatography (MEKC) using bile salts and cyclodextrins has also been developed for the stereoselective separation of this compound isomers, achieving high enantioresolution researchgate.net. The WHO specifications also mention the adoption of peer-validated chiral HPLC methods for determining stereoisomer ratios in formulations containing S-bioallethrin who.int. Furthermore, immunochemical methods like ELISA can also be designed to be stereoselective, distinguishing between different isomers psu.edunih.govucanr.edunih.gov.

Table 5: Stereoselective Analysis of this compound Isomers

Isomer TypeImportanceAnalytical TechniquesKey Features
Stereoisomers of Allethrin (including this compound)Differing insecticidal activity; S-bioallethrin is most potentChiral GC, Chiral HPLC, MEKC, Stereoselective ELISASeparation of enantiomers and diastereomers, identification of active isomers

Compound List

this compound

Allethrin

S-Bioallethrin

Permethrin

Cyfluthrin

Cyhalothrin

Cypermethrin

Deltamethrin (B41696)

Fenvalerate

Chlorothalonil

Chlorpyrifos

Cyphenothrin

Esbiothrin

Resmethrin

Phenothrin

Comparative Efficacy and Selectivity Studies of Bioallethrin in Non Human Pest Control Research

Bioefficacy of Bioallethrin (B1148691) Isomers on Various Target Pest Species

This compound is a synthetic pyrethroid insecticide valued for its rapid knockdown effect on a variety of insect pests. idph.state.il.usdrugbank.com It is a specific mixture of two of the eight stereoisomers of allethrin (B1665230), namely the esters derived from 1R-trans-chrysanthemic acid and a racemic alcohol, in an approximate 1:1 ratio. wikipedia.orgresearchgate.net This composition distinguishes it from other allethrin-based products, such as S-bioallethrin (also known as esthis compound), which contains only the most insecticidally potent S-form of the alcohol, and esbiothrin, which contains the same two isomers as this compound but in a different ratio (approximately 3:1 S:R). researchgate.netucanr.edu

The primary application of this compound is in public health and domestic settings for controlling nuisance and vector species. who.intnih.govinchem.org Its efficacy has been documented against a range of flying and crawling insects, including houseflies (Musca domestica), mosquitoes, cockroaches, wasps, hornets, and ants. idph.state.il.usdrugbank.com

Research into the bioefficacy of this compound has demonstrated significant spatial repellency against the yellow fever mosquito, Aedes aegypti. In laboratory "hand-in-cage" assays, nets treated with this compound significantly reduced the number of mosquitoes landing on an untreated net in a concentration-dependent manner. wikipedia.org This non-contact, spatial repellent effect is a key aspect of its utility in products like mosquito coils and vaporizers. wikipedia.orginchem.org

Table 1: Spatial Repellency of this compound against Aedes aegypti (Rockefeller strain)

Data derived from hand-in-cage assay results. wikipedia.org

This compound Dilution (v/v)Corresponding Concentration (μg/cm²)Repellency (%)
10⁻⁵0.114~40%
10⁻⁴1.14~75%
10⁻³11.4~81%

Studies on other isomers, such as S-bioallethrin, often in combination with other insecticides and synergists, have quantified its potent knockdown and lethal effects against the housefly, Musca domestica. In chamber tests of aerosol formulations, a product containing S-bioallethrin, permethrin, and piperonyl butoxide demonstrated high mortality. The time to achieve 50% knockdown (KDT₅₀) varied with the distance from the spray source, highlighting the importance of application parameters in its effectiveness.

Selectivity Ratios of this compound for Target Pests Versus Beneficial Organisms

The selectivity of a pesticide refers to its differential toxicity between target pest species and non-target organisms, including beneficial insects and other wildlife. For this compound, like other broad-spectrum pyrethroids, this selectivity is a critical consideration. ucanr.edu

This compound is known to be highly toxic to fish. wikipedia.orgherts.ac.uk Laboratory static tests have established 96-hour lethal concentration (LC₅₀) values for several fish species, demonstrating this high aquatic toxicity. The toxicity of pyrethroids in fish is also known to be greater at cooler temperatures. inchem.org

Table 2: Acute Toxicity (96-hour LC₅₀) of this compound to Various Fish Species

Data from static tests. inchem.org

SpeciesCommon Name96-hr LC₅₀ (µg/L)
Oncorhynchus kisutchCoho Salmon22.2
Oncorhynchus mykissSteelhead Trout17.5
Ictalurus punctatusChannel Catfish>30.1

In contrast, this compound is considered to have lower toxicity for some beneficial insects, such as honeybees (Apis mellifera), particularly at normal application rates for mosquito control. wikipedia.orgherts.ac.uk Sub-lethal effects have been observed in laboratory settings; for instance, acute exposure to the related compound allethrin was found to impair the righting reflex in honeybees and reduce the time they spent grooming their antennae. nih.gov

While specific selectivity ratios for this compound are not widely documented in the reviewed literature, studies on other pyrethroids provide a useful proxy for understanding the differential toxicity. A comparative study on the toxicity of various insecticides to the mosquito Aedes aegypti and the honeybee Apis mellifera found that pyrethroids like deltamethrin (B41696) were highly toxic to both, but the tolerance level varied. flvc.orgresearchgate.net For instance, while deltamethrin was the most toxic active ingredient to Ae. aegypti in one study, it was also among the most toxic to A. mellifera. flvc.org However, another analysis showed that honeybees were over 12 times more tolerant to a chlorpyrifos-based formulation compared to mosquitoes, illustrating that such ratios can be significant and vary by compound and formulation. flvc.orgresearchgate.net This highlights a general principle where pyrethroids are significantly more toxic to insects than to mammals, a margin of safety attributed to differences in metabolism and nerve sensitivity. inchem.org

Efficacy Assessments of this compound in Model Integrated Pest Management Systems (Non-Human Context)

Integrated Pest Management (IPM) is a strategy that combines multiple control methods to manage pest populations with the least possible disruption to agro-ecosystems, encouraging natural pest control mechanisms. [from previous search] These programs often prioritize preventative cultural methods, biological controls, and the use of highly selective pesticides to minimize harm to beneficial organisms. [from previous search]

A review of available research indicates a lack of evidence for the inclusion of this compound in formal agricultural IPM programs. This compound is characterized as a potent, non-systemic, contact insecticide with a rapid knockdown effect, primarily used for controlling public health pests like mosquitoes and flies in domestic and industrial settings. who.intinchem.org Its application is common in products such as household aerosols, mosquito coils, and electric vaporizers. who.intinchem.org

The characteristics of this compound—namely its broad-spectrum activity and rapid action—align it more with public health interventions and nuisance pest control rather than the preventative and selective principles of many agricultural IPM models. equiterre.org For example, pyrethroids are used in ultra-low volume (ULV) sprays by mosquito control professionals to manage adult mosquito populations during disease outbreaks. idph.state.il.us While this is a component of an integrated vector management strategy, it differs from the crop-focused, ecosystem-based approach typical of agricultural IPM. The use of a broad-spectrum insecticide like this compound in an agricultural setting could risk harming beneficial predator and pollinator populations, which are crucial to the success of an IPM program. [from previous search]

Factors Influencing this compound Efficacy in Controlled and Semi-Field Ecosystems

The operational efficacy of this compound is not static but is influenced by a combination of chemical, biological, and environmental factors.

Formulation and Synergists: The composition of the insecticidal product is a primary determinant of its effectiveness. Research has shown that aerosol formulations with similar active ingredients can exhibit significant differences in efficacy. A crucial component in many this compound formulations is the inclusion of a synergist, most commonly piperonyl butoxide (PBO). plos.org PBO enhances the potency of the pyrethroid by inhibiting the insect's own detoxification mechanisms, specifically cytochrome P-450 monooxygenases, which would otherwise metabolize the insecticide. plos.org

Pest Resistance: The development of resistance in target pest populations is a major factor limiting the long-term efficacy of this compound. The primary mechanism of action for pyrethroids is the disruption of voltage-gated sodium channels in the insect's nervous system. nih.govnih.gov Mutations in the gene encoding this sodium channel can lead to what is known as knockdown resistance (kdr). nih.gov Studies on Aedes aegypti have demonstrated that pyrethroid-resistant mosquito strains with kdr mutations show significantly reduced spatial repellency to this compound compared to susceptible strains. researchgate.netnih.gov

Environmental Conditions: Physical and chemical factors in the environment can impact this compound's performance. For instance, the toxicity of pyrethroids to aquatic life, such as fish, is known to increase at lower water temperatures. inchem.org The chemical stability of the compound can also be a factor; pyrethroids may undergo racemization under basic conditions, which could alter the isomer composition and potentially affect efficacy. [from previous search]

Application Method: The mode of delivery directly influences the exposure of pests to the insecticide. The efficacy of aerosol sprays, for example, has been shown to decrease as the distance between the point of application and the target insect increases. The knockdown time for houseflies was longer at 180 cm than at 120 cm from the aerosol release point. The type of application, whether a direct spray, a mosquito coil, or a vaporizer, dictates the concentration and persistence of the active ingredient in the target space. inchem.org

Bioallethrin As a Research Tool and Future Research Directions

Utilization of Bioallethrin (B1148691) in Neurotoxicological and Neurophysiological Model Systems (non-human)

This compound serves as a critical agent in non-human model systems for investigating neurotoxicity and neurophysiology. Its primary mechanism of action involves modulating voltage-gated sodium channels (VGSCs) in insect neurons. By binding to specific sites on these channels, this compound causes them to remain open for extended periods, leading to repetitive neuronal firing and subsequent hyperexcitation. This disruption of normal electrical signaling is a hallmark of pyrethroid neurotoxicity and has been extensively studied using various insect preparations.

Research has utilized this compound to probe the structure-function relationships of insect VGSCs. Studies often employ electrophysiological techniques, such as patch-clamp recordings on isolated insect neurons or nerve preparations, to observe the direct effects of this compound on channel gating kinetics. These experiments provide detailed insights into how specific structural modifications in VGSCs can alter sensitivity to pyrethroids, contributing to our understanding of insecticide resistance mechanisms at a molecular level. Furthermore, this compound has been used to investigate its interactions with other neuronal targets, including GABA-gated chloride channels, where it can act as an antagonist, further disrupting inhibitory neurotransmission and contributing to hyperexcitability.

Table 1: Observed Neurophysiological Effects of this compound in Model Systems

Model System (Non-human)Target Neuronal ComponentPrimary Effect ObservedMechanism of Action FocusCitation(s)
Drosophila melanogaster larvae (nerve cord)Voltage-gated sodium channels (VGSCs)Prolonged channel opening, increased firing frequencyVGSC gating kinetics, neurotoxicity
Cultured insect neurons (e.g., from cockroach ganglia)VGSCs, GABA-gated chloride channelsNeuronal hyperexcitation, reduced inhibitory postsynaptic potentialsIon channel modulation, synaptic function
Isolated insect giant axonsVGSCsRepetitive action potentials, delayed repolarizationAxonal excitability, neurotoxic effects
Bombyx mori (silkworm) larval CNSVGSCsAltered motor neuron activityNeurophysiological disruption

This compound in Studies of Insect Physiology, Behavior, and Olfaction

Beyond its direct impact on neuronal excitability, this compound is employed to study broader aspects of insect physiology, behavior, and sensory perception. Its disruptive effects on the nervous system translate into observable changes in motor control, locomotion, and sensory processing, making it a valuable tool for behavioral ecologists and physiologists.

In studies of insect physiology, this compound has been used to investigate the functional integrity of the nervous system in response to chemical challenges. For instance, researchers have examined how exposure to this compound affects coordinated movements, such as walking, flying, or jumping, in various insect species. These studies help map neural circuits responsible for complex motor behaviors and understand how disruptions at the molecular level cascade into macroscopic behavioral changes.

This compound's influence on insect olfaction has also been a subject of research. The olfactory system is critical for many insect behaviors, including host-finding, mating, and oviposition. By observing how this compound affects the responses of olfactory receptor neurons or the processing of olfactory information in the insect brain, researchers can gain insights into the neural basis of olfaction and the impact of neurotoxicants on sensory perception. Studies may involve electroantennography (EAG) or single-sensillum recordings to measure the electrical responses of olfactory sensilla to odorants, with and without the presence of this compound.

Table 2: this compound's Impact on Insect Physiology and Behavior

Insect SpeciesPhysiological/Behavioral Aspect StudiedThis compound's Observed Role/EffectResearch FocusCitation(s)
Locusta migratoria (migratory locust)Locomotion, coordinated movementDisruption of normal gait, tremors, paralysisMotor control circuits, neurotoxicity
Aedes aegypti (yellow fever mosquito)Flight behavior, landing responseImpaired flight stability, uncoordinated landingNeuromuscular control, sensory integration
Drosophila melanogasterOlfactory responses to specific odorantsAltered neuron firing patterns in antennal lobeOlfaction, sensory processing
Tribolium castaneum (red flour beetle)Feeding behavior, response to food cuesReduced feeding activity, unresponsivenessSensory-motor integration, neurotoxicity

Unexplored Research Avenues and Emerging Concepts in this compound Science

Despite extensive research, several avenues concerning this compound's scientific applications remain underexplored, offering opportunities for future investigation. The precise molecular interactions and downstream signaling cascades initiated by this compound are not fully elucidated for all insect species or all neuronal subtypes. Understanding the differential sensitivity of various insect species to this compound, beyond known resistance mechanisms, could reveal novel insights into insect neurobiology.

Emerging concepts include a deeper investigation into this compound's potential effects on glial cells, which play crucial roles in neuronal support and function, and how glial-neuronal interactions are modulated by pyrethroids. Furthermore, the role of this compound in studying the development and plasticity of insect nervous systems, particularly during critical developmental stages, warrants further attention. Research into the subtle, sub-lethal effects of this compound on insect behavior, such as social interactions or learning, could also uncover new dimensions of its impact.

Investigating the synergistic or antagonistic effects of this compound in combination with other environmental chemicals or endogenous signaling molecules in insect systems presents another promising research direction. Understanding the evolutionary basis of pyrethroid target site insensitivity in certain insect lineages could also provide valuable comparative neurobiology data.

Methodological Innovations and Technological Advancements for this compound Research

Advancements in scientific methodology and technology are continuously enhancing the ability to study this compound's effects with greater precision and detail. High-throughput screening platforms, coupled with advanced molecular biology techniques, allow for the rapid assessment of this compound's interactions with a wide array of potential protein targets or its effects on gene expression in insect cells or whole organisms.

The application of cutting-edge imaging techniques, such as confocal microscopy and two-photon microscopy, enables researchers to visualize the distribution of this compound within insect tissues and to monitor calcium dynamics in real-time within specific neuronal populations during exposure. Genetically encoded calcium indicators (GECIs) and voltage indicators, expressed in targeted insect neurons, provide non-invasive ways to track neuronal activity changes induced by this compound.

Furthermore, the development of sophisticated electrophysiological recording techniques, including multi-electrode arrays and advanced patch-clamp configurations, allows for the simultaneous monitoring of multiple neurons or complex neural circuits. Proteomics and transcriptomics approaches are also being employed to identify changes in protein expression and signaling pathways downstream of this compound exposure, offering a systems-level understanding of its neurotoxic effects. Advances in bioinformatics and computational modeling are also crucial for interpreting the complex datasets generated by these modern techniques, aiding in the prediction of this compound's impact and the identification of novel research hypotheses.

Table 3: Technological Advancements in this compound Research

Technology/MethodologyApplication in this compound ResearchBenefitCitation(s)
Patch-clamp electrophysiologyMeasuring ion channel activity (VGSCs, GABA-Rs)Direct observation of this compound's molecular interactions
Confocal/Two-photon microscopyVisualizing neuronal structures, calcium imagingTracking cellular responses and neuronal activity
Genetically encoded indicators (GECIs/GEVIs)Real-time monitoring of neuronal activityNon-invasive tracking of this compound-induced excitability changes
Multi-electrode arraysSimultaneous recording from multiple neuronsStudying network-level effects of this compound
Proteomics/TranscriptomicsAnalyzing changes in protein/gene expressionIdentifying downstream signaling pathways and molecular targets
CRISPR/Cas9 gene editingCreating insect models with modified target genesInvestigating structure-activity relationships and resistance mechanisms

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.